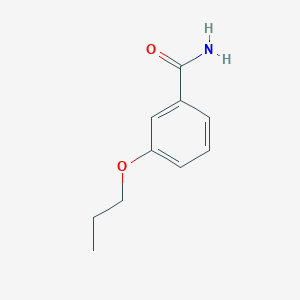
3-Propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 3-Propoxybenzamide involves the inhibition of COX-2 activity. This inhibition leads to a decrease in the production of prostaglandins, which reduces inflammation and pain. The compound has also been reported to have an effect on the production of nitric oxide, a molecule that plays a role in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-Propoxybenzamide has various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been reported to have an effect on the production of reactive oxygen species (ROS), which are involved in oxidative stress and various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Propoxybenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been reported to have low toxicity and good solubility in water and organic solvents. However, one of the limitations of using this compound is that it has not yet been extensively studied for its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-Propoxybenzamide. One of the areas of interest is the development of new drugs based on this compound for the treatment of inflammatory conditions. Another area of interest is the study of the compound's potential effects on other physiological processes, such as the immune system and the central nervous system. Further research is also needed to determine the optimal dosage and duration of treatment for this compound.
Conclusion:
In conclusion, 3-Propoxybenzamide is a promising compound that has potential applications in scientific research. It has been found to have anti-inflammatory and analgesic properties and has been reported to inhibit COX-2 activity. While there are still limitations to its use in lab experiments, further research is needed to fully understand its potential benefits and side effects.
Synthesemethoden
The synthesis of 3-Propoxybenzamide can be achieved using different methods. One of the most common methods involves the reaction of 3-Aminobenzoic acid and 1-Bromo-3-propoxybenzene in the presence of a base such as potassium carbonate. The reaction yields 3-Propoxybenzamide as the main product. Other methods include the use of acetic anhydride and propionyl chloride.
Wissenschaftliche Forschungsanwendungen
3-Propoxybenzamide has been widely studied for its potential applications in scientific research. It has been found to have anti-inflammatory and analgesic properties. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Eigenschaften
IUPAC Name |
3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBSBLJPTFJTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)

![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)

![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)

![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)

![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)